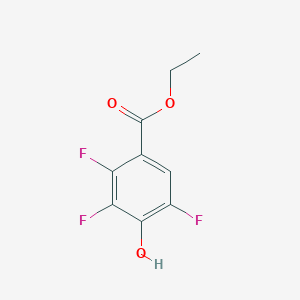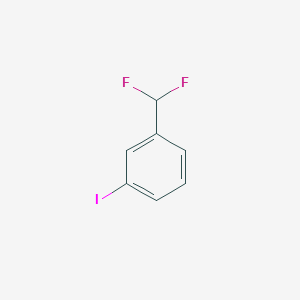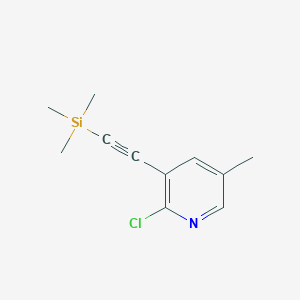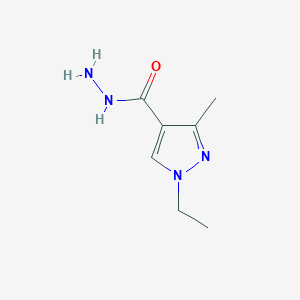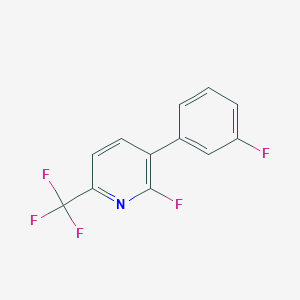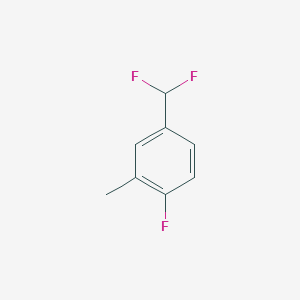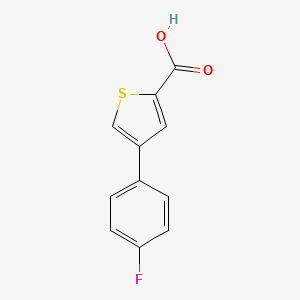![molecular formula C13H19Cl2F3N2O2 B1451119 4-[2-(4-Morpholinyl)ethoxy]-3-(trifluoromethyl)-phenylamine dihydrochloride CAS No. 1185130-96-4](/img/structure/B1451119.png)
4-[2-(4-Morpholinyl)ethoxy]-3-(trifluoromethyl)-phenylamine dihydrochloride
説明
科学的研究の応用
Proteomics Research
4-[2-(4-Morpholinyl)ethoxy]-3-(trifluoromethyl)-phenylamine dihydrochloride: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . This compound is used as a reagent or a component in the preparation of buffers and other solutions that are essential for protein extraction, purification, and analysis. It helps in the identification of protein-protein interactions, post-translational modifications, and the determination of complex protein structures.
Analytical Chemistry
In analytical chemistry, this compound finds its application in the development of new analytical methods for substance detection and quantification . It may be involved in the synthesis of novel markers or probes that can bind to specific analytes, enhancing the sensitivity and specificity of detection in various types of assays, including chromatography and mass spectrometry.
Pharmacology
Pharmacological studies use this compound to understand the interaction of drugs with their targets . It can serve as a pharmacophore model for the development of new therapeutic agents. Researchers may also use it to study its effects on various biological pathways, which can lead to the discovery of new drug candidates.
Medicine
In the field of medicine, particularly in medical research, this compound is used for in vitro studies to test its biological activity against various cell lines . It may be part of experimental treatments to assess its efficacy and safety before proceeding to clinical trials. Its role in understanding disease mechanisms at the molecular level is also significant.
Toxicology
Toxicological applications involve using this compound to study its toxic effects on biological systems . It helps in assessing the safety profile of new chemical entities. Researchers can investigate its metabolism, the potential for bioaccumulation, and its long-term effects on organs and tissues.
Environmental Science
In environmental science, the compound is used to study the impact of chemicals on the environment . It can be part of research on pollution, where its stability, degradation, and interaction with various environmental factors are examined. This is crucial for evaluating the ecological risks associated with the use of new chemicals.
特性
IUPAC Name |
4-(2-morpholin-4-ylethoxy)-3-(trifluoromethyl)aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O2.2ClH/c14-13(15,16)11-9-10(17)1-2-12(11)20-8-5-18-3-6-19-7-4-18;;/h1-2,9H,3-8,17H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGYZDRGPROQOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=C(C=C(C=C2)N)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






